molecular formula C18H17N3O B3836755 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one CAS No. 414896-27-8

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one

Cat. No. B3836755
CAS RN: 414896-27-8
M. Wt: 291.3 g/mol
InChI Key: OWKWAGQQXDDMJT-UHFFFAOYSA-N
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Description

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one has significant biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial properties against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one in lab experiments is its potential pharmacological properties. This compound has been shown to have significant anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one. One potential direction is to further investigate its potential use as a drug delivery system. Another direction is to study its potential use as a fluorescent probe for imaging studies. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential use in the treatment of various diseases.

Scientific Research Applications

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging studies.

properties

IUPAC Name

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c19-17-13-8-4-5-9-14(13)20-15-10-11-21(18(22)16(15)17)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKWAGQQXDDMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=C2C1)N)C(=O)N(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151875
Record name 10-Amino-6,7,8,9-tetrahydro-2-phenylbenzo[b][1,6]naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one

CAS RN

414896-27-8
Record name 10-Amino-6,7,8,9-tetrahydro-2-phenylbenzo[b][1,6]naphthyridin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414896-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Amino-6,7,8,9-tetrahydro-2-phenylbenzo[b][1,6]naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one
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10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one
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10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one
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10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one
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10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one

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